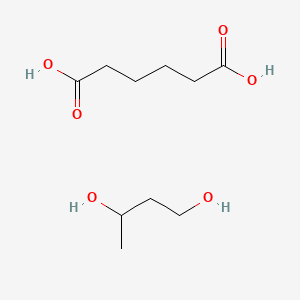

Butane-1,3-diol;hexanedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Butane-1,3-diol;hexanedioic acid, also known as polycaprolactone, is a high molecular compound. It is a colorless to slightly yellow solid with plasticity, heat resistance, and high tensile strength. This compound is soluble in common organic solvents at room temperature and has good water resistance and electrical insulation properties .

Métodos De Preparación

The preparation of polycaprolactone is mainly achieved through the ring-opening polymerization of caprolactone. The commonly used method involves reacting caprolactone with 1,3-butanediol under the action of a catalyst at high pressure and high temperature conditions . This process results in the formation of polycaprolactone, which is widely used in various industrial applications.

Análisis De Reacciones Químicas

Polycaprolactone undergoes several types of chemical reactions, including:

Oxidation: Polycaprolactone can be oxidized to form various oxidation products.

Reduction: Reduction reactions can modify the polymer’s properties.

Substitution: Substitution reactions can introduce different functional groups into the polymer chain.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Polymer Precursor : BDO and hexanedioic acid are used to synthesize various polyesters and polyurethanes. These materials are studied for their mechanical properties and chemical resistance, making them ideal for industrial applications.

2. Biology

- Biocompatibility Studies : The compound is investigated for its compatibility with biological tissues, which is crucial for medical applications such as drug delivery systems and tissue engineering scaffolds.

3. Medicine

- Biodegradable Implants : Research has explored the use of this polymer in creating biodegradable medical devices that can integrate with surrounding tissues without causing significant inflammatory responses.

4. Industry

- Production of Coatings and Fibers : The polymer is widely used in producing fibers, films, and coatings due to its excellent mechanical properties.

Case Studies

1. Tissue Engineering Applications

- A study published in Biomaterials demonstrated that scaffolds made from butane-1,3-diol; hexanedioic acid promote the growth of fibroblasts and osteoblasts. The scaffolds showed enhanced cell viability compared to traditional materials like polylactic acid (PLA) .

2. Drug Delivery Systems

- Research indicated that this polymer could encapsulate anti-cancer drugs effectively. A sustained release profile over several days was observed, suggesting its potential for chemotherapy applications .

3. Biodegradable Implants

- Clinical trials have shown that implants made from butane-1,3-diol; hexanedioic acid exhibit favorable biocompatibility and biodegradability in vivo, leading to successful integration with surrounding tissues without significant adverse effects .

Mecanismo De Acción

The mechanism by which polycaprolactone exerts its effects involves its interaction with various molecular targets and pathways. In medical applications, polycaprolactone’s biodegradability allows it to be broken down by hydrolysis, releasing its components gradually. This property makes it suitable for controlled drug release and tissue engineering .

Comparación Con Compuestos Similares

Polycaprolactone can be compared with other similar compounds, such as:

1,2-Butanediol: Another diol with different properties and applications.

1,4-Butanediol: Used in the production of polyurethanes and other polymers.

Adipic acid: A dicarboxylic acid used in the production of nylon and other polymers.

Polycaprolactone’s unique properties, such as its biodegradability and solubility in organic solvents, make it distinct from these similar compounds.

Propiedades

Número CAS |

24937-93-7 |

|---|---|

Fórmula molecular |

C10H20O6 |

Peso molecular |

236.26 g/mol |

Nombre IUPAC |

butane-1,3-diol;hexanedioic acid |

InChI |

InChI=1S/C6H10O4.C4H10O2/c7-5(8)3-1-2-4-6(9)10;1-4(6)2-3-5/h1-4H2,(H,7,8)(H,9,10);4-6H,2-3H2,1H3 |

Clave InChI |

KKPMZLPPEXRJOM-UHFFFAOYSA-N |

SMILES |

CC(CCO)O.C(CCC(=O)O)CC(=O)O |

SMILES canónico |

CC(CCO)O.C(CCC(=O)O)CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.